Leuprolide acetate
Description
Properties
Key on ui mechanism of action |
Like naturally occurring luteinizing hormone-releasing hormone, initial or intermittent administration of leuprolide stimulates release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary. Luteinizing hormone and follicle-stimulating hormone release from the anterior pituitary transiently increases testosterone concentration in males. However, continuous administration of leuprolide in the treatment of prostatic carcinoma suppresses secretion of gonadotropin-releasing hormone, with a resultant fall in testosterone concentrations and a "medical castration". Initial stimulation of gonadotropins form the anterior pituitary is followed by prolonged suppression. Gonadotropin release from the anterior pituitary transiently increases estrone and estradiol concentrations in females. However, continuous administration of leuprolide in the treatment of endometriosis produces a fall in estrogens to postmenopausal levels. As a consequence of suppression of ovarian function, both normal and ectopic endometrial tissues become inactive and atrophic. As a result, amenorrhea occurs. |
|---|---|
CAS No. |
74381-53-6 |
Molecular Formula |
C61H88N16O14 |
Molecular Weight |
1269.4 g/mol |
IUPAC Name |
acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1 |
InChI Key |
RGLRXNKKBLIBQS-LSTPZILBSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Appearance |
Solid powder |
Key on ui application |
As a LH-RH (GnRH) analog, leuprolide may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), to treat precocious puberty, and to control ovarian stimulation in In Vitro Fertilization (IVF). |
boiling_point |
1720.5ºC at 760 mmHg |
Color/Form |
Fluffy solid |
melting_point |
150-155ºC |
Other CAS No. |
74381-53-6 53714-56-0 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
53714-56-0 (Parent) |
sequence |
Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
source |
Synthetic |
Synonyms |
A 43818 A-43818 A43818 Acetate, Leuprolide Enantone Leuprolide Leuprolide Acetate Leuprolide Monoacetate Leuprolide, (DL-Leu)-Isomer Leuprolide, (L-Leu)-Isomer Leuprorelin Lupron Monoacetate, Leuprolide TAP 144 TAP-144 TAP144 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Amino Acid Assembly
The synthesis of this compound begins with solid-phase peptide synthesis (SPPS) , a method that enables sequential coupling of protected amino acids to a resin-bound chain. Acid-labile resins such as 2-chlorotrityl chloride (2-CTC) and Rink acid resin are preferred due to their compatibility with trifluoroacetic acid (TFA)-mediated cleavage. These resins facilitate the attachment of the C-terminal amino acid (proline) while protecting side-chain functionalities.
The peptide chain is assembled stepwise, starting with the C-terminal proline residue. Each subsequent amino acid—arginine, leucine, D-leucine, tyrosine, serine, tryptophan, histidine, and pyroglutamic acid—is coupled using carbodiimide-based reagents such as N,N′-diisopropylcarbodiimide (DIC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) . Side-chain protecting groups (e.g., tert-butoxycarbonyl for lysine, trityl for histidine) ensure regioselectivity during coupling.
Cleavage and Deprotection
After chain assembly, the peptide-resin complex undergoes cleavage and global deprotection. A solution containing ≥80% trifluoroacetic acid (TFA) is used to simultaneously cleave the peptide from the resin and remove protecting groups. This step yields the linear peptide precursor Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-OH , which is isolated via precipitation or chromatography. Precipitation in cold diethyl ether is favored for industrial scalability, achieving yields exceeding 85%.
Amidation and Purification
The final step involves amidating the C-terminal proline residue with ethylamine in aqueous solution. A coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates this reaction, forming the ethylamide moiety essential for leuprolide’s bioactivity. Excess ethylamine (5–10 equivalents) is required to minimize side products, though this necessitates rigorous purification.
Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is employed to purify the crude product, achieving >99% purity as confirmed by ultra-performance liquid chromatography (UPLC). Acetate counterions are introduced via ion-exchange chromatography, yielding this compound as the final pharmaceutical salt.
Microsphere Formulation for Depot Delivery
Materials and Emulsification Process
This compound’s clinical utility relies on its formulation into long-acting depot injections . A patented method involves encapsulating the peptide in poly(lactic-co-glycolic acid) (PLGA) microspheres using a water-in-oil-in-water (W/O/W) emulsion technique. Key components include:
-
PLGA (75:25 lactide:glycolide) : Provides controlled biodegradation over 1–6 months.
-
Gelatin (16% w/v) : Stabilizes the inner aqueous phase.
-
Dichloromethane (DCM) : Dissolves PLGA to form the oil phase.
The process begins by dissolving this compound in gelatin (1:2 w/v ratio) and PLGA in DCM (1:1.8–1:2 w/w ratio). High-speed homogenization at 7,000 rpm emulsifies the mixture into a primary W/O emulsion, which is then dispersed into a 0.25% polyvinyl alcohol (PVA) solution to form W/O/W droplets.
Solidification and Lyophilization
The emulsion is solidified by solvent evaporation under reduced pressure (60 rpm, 1 hour), followed by centrifugation (4,000 rpm, 5 minutes) to collect microspheres. Lyophilization with 5% mannitol as a cryoprotectant ensures stability, with a final yield of 91% and drug loading of 9–12% . Microspheres are sieved through a 120-mesh screen to ensure uniform particle size (<150 μm).
Polymer Selection and Drug Release Kinetics
Impact of PLGA Composition
The ratio of lactide to glycolide in PLGA directly influences degradation rates and drug release. A 75:25 lactide:glycolide copolymer provides a 28-day release profile , ideal for monthly depot injections. Higher lactide content (e.g., 85:15) extends release to 3–6 months by slowing polymer hydrolysis.
Release Mechanisms
Drug release occurs via:
-
Diffusion through polymer pores.
-
Bulk erosion of PLGA by hydrolysis.
Adjusting the molecular weight (10–100 kDa) and end-group capping (ester vs. carboxylate) further modulates release kinetics.
Process Optimization and Industrial Scaling
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
Leuprolide acetate is synthesized via solid-phase peptide synthesis (SPPS) followed by solution-phase modifications. Key steps include:
Solution-Phase Amidation
- C-terminal modification : The deprotected precursor (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-OH) reacts with ethylamine in water/DMF using coupling reagents (e.g., HBTU) to form leuprolide (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) .
- Side-chain deprotection : Catalytic hydrogenation or acidic treatment removes protective groups (e.g., benzyl, trityl) .
Table 1: Key Reaction Conditions in Synthesis
Degradation Pathways
This compound undergoes hydrolysis, oxidation, and deamidation under specific conditions:
- Hydrolysis : Acidic conditions (pH < 3) cleave peptide bonds, producing fragments like acetyl-leuprolide (retention time: 1.5 min) . Alkaline conditions (pH > 8) promote β-elimination at serine residues .
- Oxidation : Methionine and tryptophan residues are susceptible to peroxides, forming sulfoxides and diketopiperazines .
- Deamidation : Glutamine and asparagine residues undergo pH-dependent deamidation, generating isoaspartate derivatives .
Table 2: Degradation Products and Acceptance Criteria
| Degradation Product | Retention Time (min) | Maximum Allowable Level | Source |
|---|---|---|---|
| Acetyl-leuprolide | 1.5 | ≤1.0% | |
| D-His-leuprolide | 0.9 | ≤0.5% | |
| L-Leu⁶-leuprolide | 1.2 | ≤0.5% | |
| Total impurities | — | ≤2.5% |
Stability and Reactivity
- pH dependence : this compound is stable at pH 4-6 but degrades rapidly outside this range .
- Temperature effects : Storage at 25°C for 24 months results in ≤2% degradation, while 40°C accelerates degradation to 5-7% .
- Photooxidation : Exposure to UV light (254 nm) increases oxidation products by 3-5% .
Table 3: Stability Under Accelerated Conditions
| Condition | Degradation Rate (%) | Key Degradants | Source |
|---|---|---|---|
| 40°C/75% RH, 6 months | 5.2 | Oxidized tryptophan | |
| 0.1N HCl, 1 hour | 12.4 | Hydrolyzed peptides | |
| 0.1N NaOH, 1 hour | 18.9 | β-elimination products |
Analytical Characterization
- HPLC methods : USP specifies a reverse-phase C18 column with UV detection at 220 nm for quantifying leuprolide (retention time: 41-49 min) .
- Amino acid analysis : Hydrolysis with 6N HCl (110°C, 24 hours) confirms stoichiometry (1.8-2.2 moles leucine per mole peptide) .
Pharmacokinetic Interactions
This compound is metabolized by peptidases into fragments (e.g., pentapeptide Metabolite I) without cytochrome P-450 involvement .
Scientific Research Applications
Clinical Applications
Leuprolide acetate is approved for several medical conditions, including:
- Prostate Cancer : Used as a palliative treatment to lower testosterone levels, thereby inhibiting the growth of androgen-sensitive prostate cancer cells .
- Endometriosis : Helps reduce endometriotic lesions and alleviate pelvic pain. It is typically administered for up to six months .
- Uterine Fibroids : Effective in reducing fibroid size and associated symptoms, often used preoperatively to minimize bleeding .
- Central Precocious Puberty : Slows the progression of secondary sexual characteristics in children, allowing for appropriate development and increased adult height potential .
- In Vitro Fertilization : Utilized to suppress premature ovulation during assisted reproductive techniques .
Emerging Applications
Recent studies have explored additional potential uses for this compound:
- Alzheimer's Disease : Investigational studies suggest it may have a role in modulating brain function due to GnRH receptor presence in non-reproductive tissues .
- Polycystic Ovary Syndrome : Being tested for its efficacy in managing symptoms associated with this condition .
- Functional Bowel Disease and Short Stature : Ongoing research is assessing its impact on these disorders .
Treatment of Recurrent Granulosa Cell Tumors
A retrospective cohort study evaluated the effectiveness of this compound in patients with recurrent granulosa cell tumors. Key findings include:
- Patient Demographics : Sixty-two patients received 78 treatment courses.
- Clinical Benefit Rate : The 6-month clinical benefit rate was 66%, indicating significant therapeutic potential.
- Progression-Free Survival : Comparable to traditional chemotherapy, with a median progression-free survival of 10.3 months for this compound .
Leuprolide-Induced Complications
A case report highlighted adverse effects associated with this compound administration, including necrotic skin ulceration following multiple intramuscular injections. This underscores the importance of monitoring for potential side effects during treatment .
Pharmacokinetics and Pharmacodynamics
This compound exhibits strong pharmacological properties, including:
- Potency : Approximately 100 times more potent than natural GnRH in stimulating luteinizing hormone release.
- Administration Forms : Available as depot injections that provide sustained release over extended periods, enhancing compliance and effectiveness .
Safety Profile
The safety profile of this compound has been well-documented across various studies:
- Adverse Effects : Commonly reported adverse effects include injection site reactions and hormonal changes, though severe complications are rare .
- Long-term Use Considerations : Monitoring is essential, especially in prolonged treatments due to potential impacts on bone density and metabolic parameters .
Mechanism of Action
Leuprolide acetate acts as a GnRH receptor agonist. Upon binding to the GnRH receptors in the pituitary gland, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). prolonged activation leads to downregulation of these receptors, resulting in decreased secretion of LH and FSH. This ultimately reduces the production of sex hormones such as testosterone and estradiol .
Comparison with Similar Compounds
Mechanism and Structural Characteristics
Leuprolide acetate belongs to the GnRH agonist class, which includes buserelin acetate, triptorelin pamoate, goserelin acetate, and histrelin acetate. Unlike endogenous GnRH, leuprolide exhibits enhanced receptor affinity and prolonged half-life due to D-leucine substitution and C-terminal ethylprolinamide modification . Compared to intranasal nafarelin, leuprolide’s bioavailability remains consistent across subcutaneous (SC) and intramuscular (IM) routes .
Efficacy in Prostate Cancer
Castration Rates and Testosterone Suppression
This compound demonstrates high efficacy in achieving castrate testosterone levels (≤50 ng/dL). In a phase III study, the 22.5 mg IM depot formulation achieved 99.3% castration by day 29, outperforming triptorelin pamoate 3.75 mg (91.2%) but comparable to triptorelin 11.25 mg (97.7%) . However, triptorelin may sustain suppression more reliably over time .
Table 1: Castration Rates of GnRH Agonists in Prostate Cancer
| GnRH Agonist | Dosage | % Castration (Day 28–30) |
|---|---|---|
| This compound | 22.5 mg IM | 99.3 |
| Triptorelin pamoate | 3.75 mg IM | 91.2 |
| Triptorelin pamoate | 11.25 mg IM | 97.7 |
| Goserelin acetate | 10.8 mg SC | Not Reported |
Adverse Effects
Hot flushes are common across GnRH agonists, with leuprolide (22.5 mg) showing a 59% incidence versus 73% for triptorelin 11.25 mg .
Table 2: Incidence of Hot Flushes
| GnRH Agonist | Dosage | Hot Flushes (%) |
|---|---|---|
| This compound | 22.5 mg IM | 59 |
| Triptorelin pamoate | 11.25 mg IM | 73 |
| Goserelin acetate | 10.8 mg SC | 64 |
Efficacy in Endometriosis
Pain Reduction and Bone Mineral Density (BMD)
This compound reduces pelvic pain comparably to dienogest (a progestin) and buserelin acetate (GnRH agonist). In a 24-week trial, both leuprolide and dienogest decreased visual analog scale (VAS) scores by ~47 mm, but leuprolide caused significant BMD loss (−5.2% lumbar spine) versus dienogest (−1.1%) . Buserelin acetate, however, doubled BMD loss compared to leuprolide in a Cochrane review, though trial heterogeneity limits direct comparison .
Key Findings:
- Dienogest vs. Leuprolide: Equivalent pain relief (p > 0.05 at 4–12 weeks) but better SF-36 quality-of-life scores for dienogest .
- Buserelin vs. Leuprolide : 24-week buserelin use linked to twice the BMD loss (clinical significance unclear due to ethnic variability in trials) .
Hypoestrogenic Effects
Leuprolide’s GnRH-mediated estrogen suppression increases risks of osteoporosis and vasomotor symptoms. ACOG recommends limiting use to ≤6 months pre-surgery . In contrast, cyproterone acetate (antiandrogen) combined with estradiol in transwomen showed comparable testosterone suppression but divergent lipid effects: cyproterone lowered HDL cholesterol (−12.5 mg/dL), while leuprolide preserved lipid profiles .
Cardiovascular and Metabolic Profiles
Cyproterone’s HDL reduction raises long-term cardiovascular concerns compared to leuprolide, though both regimens require further study .
Pharmacokinetics
Leuprolide’s depot formulations (1-, 3-, 4-, and 6-month) provide sustained release, with SC and IM routes yielding similar AUC and Cmax . In rats, microencapsulated leuprolide maintained stable serum levels for 4 weeks, mirroring human depot kinetics .
Table 3: Pharmacokinetic Parameters of this compound
| Route | Tmax (h) | Half-life (h) | Bioavailability |
|---|---|---|---|
| Subcutaneous | 2–4 | 3–4 | ~90% |
| Intramuscular | 3–6 | 3–4 | ~90% |
Biological Activity
Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) that exhibits a wide range of biological activities, primarily through its action as a potent GnRH receptor agonist. This article explores its mechanisms of action, clinical applications, and emerging research findings, supported by data tables and case studies.
This compound functions by binding to the GnRH receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration results in downregulation of GnRH receptors, ultimately suppressing the release of these gonadotropins and reducing the production of sex steroids such as estrogen and testosterone. This mechanism is crucial for its effectiveness in treating various hormone-sensitive conditions.
Clinical Applications
This compound is utilized in several clinical contexts:
- Prostate Cancer : It reduces testosterone levels, which can slow the progression of prostate cancer.
- Endometriosis : By lowering estrogen levels, it alleviates symptoms associated with endometriosis.
- Uterine Fibroids : It helps reduce fibroid size and associated symptoms.
- Central Precocious Puberty : Used to delay early sexual development in children.
- In Vitro Fertilization (IVF) : It is employed to control ovarian stimulation protocols.
Research Findings
Recent studies have expanded the understanding of this compound's biological activity beyond reproductive health. Notably, research has indicated potential neurotrophic effects, suggesting that leuprolide may influence brain function through GnRH receptor expression in non-reproductive tissues.
Case Study: Spinal Cord Injury Model
A significant study investigated the effects of this compound on locomotor recovery in rats following spinal cord injury. The findings were as follows:
- Locomotor Activity Recovery : Rats treated with this compound showed a 38% improvement in locomotor activity compared to only 7% in the saline group.
- Gait Analysis : Improvements were noted in both stance and swing phases of gait.
- Voiding Reflex Recovery : A 60% recovery was observed in the leuprolide-treated group.
These results indicate that this compound may have applications in neuroprotection and recovery following neurological injuries .
Data Table: Clinical Efficacy of this compound
| Condition | Mechanism of Action | Clinical Outcome |
|---|---|---|
| Prostate Cancer | Suppression of testosterone | Reduced tumor progression |
| Endometriosis | Decrease in estrogen | Alleviation of pain and symptoms |
| Uterine Fibroids | Reduction in fibroid size | Decreased heavy menstrual bleeding |
| Central Precocious Puberty | Inhibition of premature sexual maturation | Normalization of growth patterns |
Emerging Research Areas
- Alzheimer's Disease : Investigations are underway to determine if this compound can modulate symptoms or progression due to its influence on neuropeptides.
- Polycystic Ovary Syndrome (PCOS) : Research is exploring its role in managing hormonal imbalances associated with PCOS.
- Functional Bowel Disease : Preliminary studies suggest potential benefits from GnRH analogs in gastrointestinal motility disorders.
Q & A
Q. How can researchers optimize the synthesis and stability of Leuprolide Acetate in preclinical studies?
this compound, a synthetic nonapeptide, faces challenges such as protease degradation during synthesis and storage. Incorporating D-amino acids into its structure enhances protease resistance, improving stability in biological matrices . For synthesis, surrogate stationary phase preparative RP-HPLC (SSP-Prep-RP-HPLC) increases purification efficiency by 30% compared to standard methods, as demonstrated in a study achieving >95% purity (Table II in ). Researchers should prioritize lyophilization under controlled temperature (-20°C) to maintain integrity .
Q. What are the key pharmacokinetic (PK) parameters to monitor in this compound studies?
Critical PK parameters include time to maximum concentration (Tmax), half-life (t½), and testosterone suppression levels. Subcutaneous polymer-based formulations (e.g., Eligard®) achieve castrate testosterone levels (<50 ng/dL) within 2–4 weeks, with sustained release over 1–6 months . Monitoring serum testosterone and LH levels at weeks 4, 12, and 24 is recommended to validate depot efficacy .
Q. How should animal models be selected for studying this compound in endometriosis or autoimmune diseases?
For endometriosis, murine models with surgically induced endometrial lesions are standard. Outcomes include lesion volume reduction and cytokine profiling (e.g., IFN-γ levels) . In autoimmune encephalomyelitis (EAE) models, daily dosing (0.1–1 mg/kg) improves clinical scores by suppressing T-cell activation. Ensure strain-specific hormonal profiles align with human pathophysiology .
Advanced Research Questions
Q. How can contradictions in efficacy data from combination therapies (e.g., Leuprolide + Mirena) be resolved?
A meta-analysis of RCTs comparing Leuprolide alone vs. combination regimens requires subgroup stratification (e.g., dosing intervals, patient demographics) and sensitivity analysis to address heterogeneity. For instance, a trial found no additive benefit when combining Leuprolide with resveratrol in murine endometriosis models, suggesting redundant pathways . Use random-effects models to account for variability and report 95% confidence intervals for pain score improvements .
Q. What methodologies improve the reliability of polymer-based sustained-release formulations?
Optimize polymer composition (e.g., PLGA ratios) to modulate drug release kinetics. In vitro-in vivo correlation (IVIVC) studies using USP apparatus 4 (flow-through cell) can predict bioavailability. For example, Eligard®’s Atrigel® system achieves >90% release efficiency by adjusting lactide:glycolide ratios . Accelerated stability testing (40°C/75% RH for 6 months) ensures compliance with FDA/EMA guidelines .
Q. How should researchers design trials to compare Leuprolide with newer GnRH antagonists (e.g., Relugolix)?
Adopt a non-inferiority design with testosterone suppression as the primary endpoint. In a 2024 trial, Relugolix achieved faster castration (48 hours vs. 21 days for Leuprolide) but required stratification for baseline PSA and metastatic status . Use covariate-adjusted analysis to control for confounding variables like Gleason scores.
Methodological Considerations
Q. What statistical approaches address heterogeneity in meta-analyses of Leuprolide trials?
- Subgroup Analysis : Stratify by control type (placebo, active comparator), dose frequency, and disease stage .
- Sensitivity Analysis : Sequentially exclude outliers to identify bias sources (e.g., single-center vs. multicenter trials) .
- Forest Plots : Visualize effect sizes with I<sup>2</sup> statistics to quantify heterogeneity (I<sup>2</sup> >50% indicates high variability) .
How can PICOT frameworks strengthen research questions in hormonal therapy studies?
Structure questions using:
- Population : e.g., "Men with locally advanced prostate cancer (Gleason 8–10)"
- Intervention/Comparison : "6-month this compound vs. 3-month formulations"
- Outcome : "Time to biochemical recurrence (PSA >0.2 ng/mL)"
- Time : "24-month follow-up" This ensures alignment with endpoints like survival rates and toxicity profiles .
Data Contradictions and Validation
- Animal vs. Human Data : Fetal abnormalities in rodent studies (e.g., increased resorption rates ) have not translated to human trials, necessitating species-specific mechanistic studies .
- Formulation Efficacy : Older microsphere formulations (e.g., Lupron Depot®) show variable testosterone suppression vs. newer in-situ gels (e.g., Eligard®), requiring head-to-head PK studies .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
